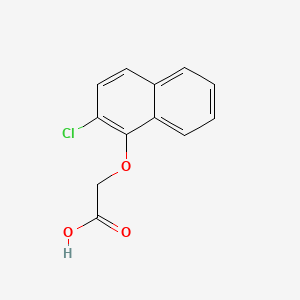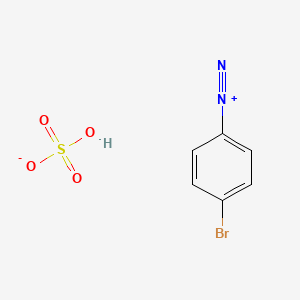
4-Bromobenzene-1-diazonium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzene-1-diazonium hydrogen sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is often used in organic synthesis due to its ability to undergo a variety of chemical reactions, making it a versatile intermediate in the preparation of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzene-1-diazonium hydrogen sulfate can be synthesized through the diazotization of 4-bromoaniline. The process involves the reaction of 4-bromoaniline with sodium nitrite (NaNO₂) in the presence of a strong acid such as sulfuric acid (H₂SO₄). The reaction is typically carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzene-1-diazonium hydrogen sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) is used to replace the diazonium group with a chloride or bromide, respectively.
Azo Coupling: Phenols or aromatic amines are used as coupling partners in the presence of a base.
Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) can be used as reducing agents.
Major Products Formed
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo compounds.
Reduction: Arylamines.
Scientific Research Applications
4-Bromobenzene-1-diazonium hydrogen sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromobenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution reactions, where the diazonium group is replaced by a nucleophile. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen, which makes it a good leaving group .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzene-1-diazonium hydrogen sulfate
- 4-Iodobenzene-1-diazonium hydrogen sulfate
- 4-Nitrobenzene-1-diazonium hydrogen sulfate
Comparison
4-Bromobenzene-1-diazonium hydrogen sulfate is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
79481-74-6 |
|---|---|
Molecular Formula |
C6H5BrN2O4S |
Molecular Weight |
281.09 g/mol |
IUPAC Name |
4-bromobenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H4BrN2.H2O4S/c7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
YJSKSMHGLPYCBW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)Br.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



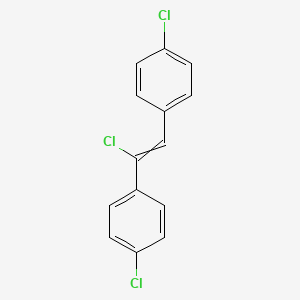
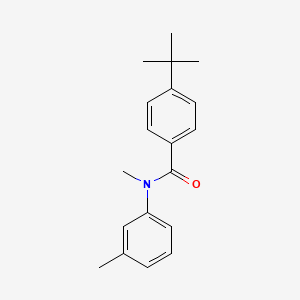
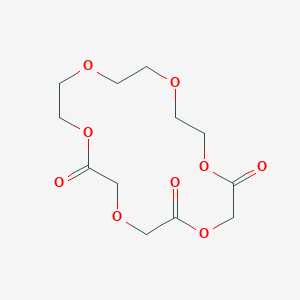
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
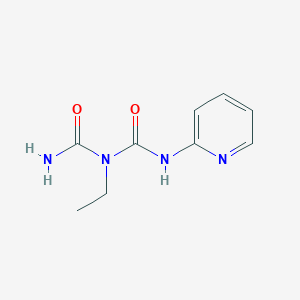
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

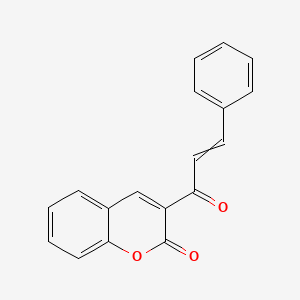


![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
